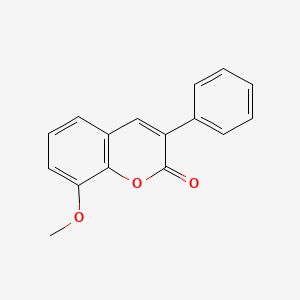

8-methoxy-3-phenyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-methoxy-3-phenyl-2H-chromen-2-one” is a chemical compound with the molecular formula C16H12O3 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of coumarin heterocycles, which include “8-methoxy-3-phenyl-2H-chromen-2-one”, has been a subject of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods and techniques have been developed to synthesize coumarin derivatives .

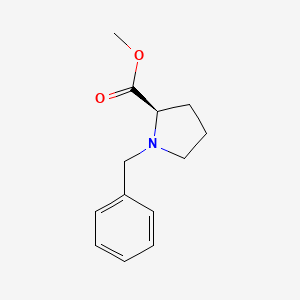

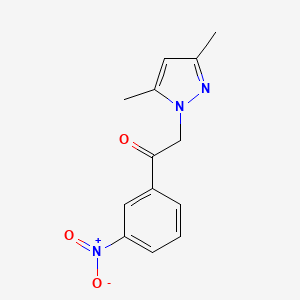

Molecular Structure Analysis

The molecular structure of “8-methoxy-3-phenyl-2H-chromen-2-one” consists of 16 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 252.269.

Chemical Reactions Analysis

The chemical reactions involving “8-methoxy-3-phenyl-2H-chromen-2-one” are complex and varied. The synthesis of these compounds often involves the use of various catalysts and solvents .

Applications De Recherche Scientifique

Antimicrobial Activity

8-Methoxy-3-phenyl-2H-chromen-2-one and its derivatives have been studied for their antimicrobial properties. Mandala et al. (2013) synthesized novel derivatives and found significant antibacterial and antifungal activity, comparable to standard treatments. These findings were supported by molecular docking studies with oxidoreductase proteins (Mandala et al., 2013). Behrami and Dobroshi (2019) also reported high-level antibacterial activity in synthesized derivatives of 4-hydroxy-chromen-2-one (Behrami & Dobroshi, 2019).

Photovoltaic Properties

Studies have explored the use of chromen-2-one derivatives in solar cells. Gad, Kamar, and Mousa (2020) investigated the electronic and photovoltaic properties of chromen-2-one-based organic dyes, showing their potential as effective photosensitizers in solar cells (Gad, Kamar, & Mousa, 2020).

Fluorescence and Sensing Applications

The compound exhibits unique fluorescence properties, making it useful in sensing applications. Uchiyama et al. (2006) described the fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, highlighting its potential as a fluorogenic sensor (Uchiyama et al., 2006).

Antifungal and Antibacterial Effects

Zghab et al. (2017) synthesized novel isoxazoline chromene derivatives, revealing their significant antibacterial and anticoagulant activities (Zghab et al., 2017). Al-Amiery, Kadhum, and Mohamad (2012) also tested newly synthesized coumarins for antifungal activities, finding significant effects (Al-Amiery et al., 2012).

Synthesis of Novel Compounds

Research in the field of organic chemistry has focused on the synthesis of novel compounds using 8-methoxy-3-phenyl-2H-chromen-2-one. Bera et al. (2011) developed an iron-catalyzed method for synthesizing functionalized 2H-chromene derivatives, demonstrating the versatility of the compound in organic synthesis (Bera et al., 2011).

Propriétés

IUPAC Name |

8-methoxy-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-14-9-5-8-12-10-13(16(17)19-15(12)14)11-6-3-2-4-7-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBUTRVKKSUGHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-3-phenyl-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2364684.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide](/img/structure/B2364688.png)

![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)

![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)

![5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364698.png)

![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B2364704.png)